molecular formula C18H17N3O5 B2590401 N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide CAS No. 898430-57-4

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide

Cat. No.: B2590401
CAS No.: 898430-57-4
M. Wt: 355.35
InChI Key: WQUPBKUHZYFPCD-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates several pharmaceutically privileged motifs, including a benzamide core, a nitroaromatic group, and a pyrrolidinone ring, which are commonly found in compounds with diverse biological activities . The benzamide moiety is a fundamental scaffold known for its chemical stability and ability to participate in key hydrogen-bonding interactions with biological targets, a feature that makes it prevalent in many therapeutic agents . This compound is strategically designed for researchers exploring structure-activity relationships (SAR). The molecule serves as a key intermediate or model compound for investigating novel inhibitors, particularly in the context of enzyme systems like serine proteases. Anthranilamide derivatives with similar structural features have been extensively studied as potent inhibitors of crucial enzymes in the coagulation cascade, such as Thrombin (Factor IIa) and Factor Xa (FXa) . The presence of the 2-nitrobenzoyl group and the N-substituted pyrrolidinone ring provides a rigid conformation that is valuable for optimizing binding affinity and selectivity towards specific protein targets . Researchers can utilize this compound to develop new antithrombotic agents or to study the biochemical pathways of hemostasis. The compound is offered with guaranteed high purity and is intended for research applications only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-26-14-8-6-13(7-9-14)20-11-12(10-17(20)22)19-18(23)15-4-2-3-5-16(15)21(24)25/h2-9,12H,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUPBKUHZYFPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where a methoxybenzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Nitrobenzamide Moiety: This can be done through a nucleophilic substitution reaction, where a nitrobenzoyl chloride reacts with the amine group on the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

a) N-(2-Fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-methyl-3-nitrobenzamide ()

  • Core Structure: Pyrido[2,3-d]pyrimidin-4-one (a bicyclic system) vs. pyrrolidin-5-one (monocyclic).
  • Substituents :
    • Electron-withdrawing groups : 3-nitrobenzamide (meta-nitro) vs. 2-nitrobenzamide (ortho-nitro).
    • Additional groups : 2-fluoro and 4-methyl substituents on the phenyl ring.
  • Implications: The pyrido-pyrimidinone core may enhance π-stacking interactions in biological systems compared to the simpler pyrrolidinone.

b) N-[(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide ()

  • Core Structure : Thiazolidin-4-one with a sulfanylidene group vs. pyrrolidin-5-one.
  • Substituents: Methoxy vs. Sulfanylidene group: Enhances electrophilicity compared to the pyrrolidinone’s carbonyl.
  • Implications: The thiazolidinone core is associated with antidiabetic and antimicrobial activities in literature, whereas pyrrolidinones are often explored for CNS-targeting applications .

Methoxyphenyl-Containing Analogues

a) Formoterol-Related Compounds ()

  • Examples: Formoterol-related compound A (1-(3-Amino-4-hydroxyphenyl)-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethanol).
  • Key Differences: Ethanolamine backbone vs. pyrrolidinone; methoxyphenyl linked via alkyl chains rather than directly fused to a heterocycle.
  • Implications : The methoxyphenyl group in Formoterol analogs enhances β2-adrenergic receptor selectivity. In the target compound, this group may similarly influence lipophilicity and membrane permeability .

b) N-[1-(4-Methoxyanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide ()

  • Structure: Contains dual methoxyphenyl groups (4-methoxyanilino and 4-methoxybenzamido) vs. a single 4-methoxyphenyl in the target compound.
  • Implications : Multiple methoxy groups may increase metabolic stability but reduce solubility. The target compound’s simpler substitution could offer a balance between bioavailability and synthetic accessibility .

Data Table: Comparative Analysis

Compound Core Structure Key Substituents Potential Applications Evidence Source
Target Compound Pyrrolidin-5-one 4-Methoxyphenyl, 2-nitrobenzamide Enzyme inhibition, CNS modulation
N-(2-Fluoro-5-...) () Pyrido-pyrimidin-4-one 3-Nitrobenzamide, 2-fluoro, 4-methyl Anticancer, kinase inhibition
N-[(5Z)-5-...] () Thiazolidin-4-one 4-Hydroxy-3-methoxyphenyl, sulfanylidene Antimicrobial, antidiabetic
Formoterol-Related Compound A () Ethanolamine 4-Methoxyphenethylamino β2-adrenergic agonist
N-[1-(4-Methoxyanilino)...] () Benzamide Dual methoxyphenyl groups Metabolic stability optimization

Research Findings and Implications

  • Electronic Effects : The ortho-nitro group in the target compound may sterically hinder interactions compared to meta-nitro derivatives, as seen in . This could reduce binding affinity but improve selectivity .
  • Methoxy Group Role : The 4-methoxyphenyl group likely enhances lipophilicity, aiding blood-brain barrier penetration, as observed in CNS-active analogs .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assign methoxyphenyl (δ 3.8 ppm, singlet) and nitrobenzamide (δ 8.2–8.5 ppm, aromatic protons) .
  • IR : Confirm amide C=O (1650–1680 cm⁻¹) and nitro groups (1520, 1350 cm⁻¹) .
  • XRD : Resolve stereochemistry using SHELXS for phase problem solving. Anisotropic refinement reduces R-factor to <0.05 .

How can computational modeling predict the biological activity of this compound?

Advanced Research Question

Target identification : Use molecular docking (AutoDock Vina) against bacterial FabH (PDB: 1HNJ) or fungal CYP51 (PDB: 5TZ1) .

Parameters :

  • Grid box size: 25 × 25 × 25 Å centered on active sites.
  • Scoring functions: AMBER force field evaluates binding affinity (ΔG < −8 kcal/mol suggests activity) .

Validation : Compare with experimental MIC values (e.g., 8–32 µg/mL for antibacterial assays) .

What strategies resolve contradictory bioactivity data across studies?

Advanced Research Question
Contradictions may stem from assay conditions or strain variability. Mitigation steps:

Standardized protocols :

  • Antibacterial : Broth microdilution (CLSI M07-A10) with S. aureus ATCC 29213 .
  • Antifungal : CLSI M38-A2 for Aspergillus spp. .

Control compounds : Include ciprofloxacin (bacterial) and fluconazole (fungal) for baseline comparison.

Statistical analysis : Use ANOVA with post-hoc Tukey tests (p < 0.05) to validate significance .

What crystallographic refinements are essential for accurate structure determination?

Advanced Research Question

Data collection : Cool crystals to 100 K (liquid N₂) to minimize thermal motion .

SHELX workflow :

  • SHELXD : Solve phases via dual-space methods for non-centrosymmetric structures.
  • SHELXL : Refine with anisotropic displacement parameters; apply TWIN/BASF commands for twinned crystals .

Validation : PLATON checks for missed symmetry (e.g., Rint < 0.05) .

How can SAR studies optimize pharmacological properties of analogs?

Advanced Research Question

Modification sites :

  • Pyrrolidine C-3 : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
  • Nitro position : Replace -NO₂ with -CN to reduce toxicity while retaining activity .

Assays :

  • LogP : Measure via shake-flask (target 2–4 for bioavailability).
  • CYP inhibition : Use human liver microsomes to assess metabolic interference .

What mechanistic insights guide key reactions like nitro group reduction?

Advanced Research Question

Catalytic hydrogenation :

  • Conditions: H₂ (1 atm), 10% Pd/C in ethanol, 25°C.
  • Monitoring: FTIR tracks -NO₂ → -NH₂ conversion (disappearance of 1350 cm⁻¹ peak) .

Kinetic studies :

  • Rate constants (k) derived via UV-Vis (λ = 400 nm for nitro decay).
  • Activation energy (Ea) calculated via Arrhenius plots (20–60°C range) .

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